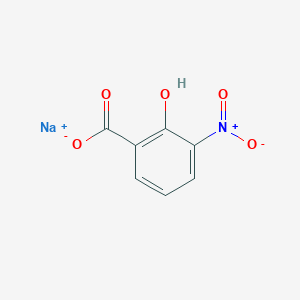

sodium;2-hydroxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

sodium;2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXOJVOMIITILS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 2-Hydroxybenzoic Acid

The direct nitration of salicylic acid (2-hydroxybenzoic acid) represents a straightforward route to introduce a nitro group at the 3-position. However, achieving regioselectivity is challenging due to the hydroxyl group’s dual ortho/para-directing effects. In a method adapted from the nitration of 2-hydroxypyridine, salicylic acid dissolved in pyridine undergoes nitration with 60–75% nitric acid at 0–5°C. This approach leverages pyridine’s basicity to moderate the nitronium ion’s reactivity, potentially favoring 3-nitro product formation. After multiple nitration cycles (3–5 repetitions), neutralization with sodium bicarbonate yields crude 2-hydroxy-3-nitrobenzoic acid, which is subsequently purified via recrystallization.

Key Parameters

Nitration of Protected Salicylic Acid Esters

To enhance regioselectivity, protecting the carboxylic acid group of salicylic acid as an ester prior to nitration is a viable strategy. For example, methyl salicylate can be nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–10°C, followed by hydrolysis to recover the free acid. This method, inspired by the synthesis of n-octyl 4-hydroxy-3-nitrobenzoate, involves refluxing the ester with nitric acid in a toluene-octanol mixture. After nitration, saponification with NaOH converts the ester to sodium 2-hydroxy-3-nitrobenzoate directly.

Reaction Conditions

-

Esterification: Salicylic acid + methanol (reflux, H₂SO₄ catalyst)

-

Nitration: Mixed acid (HNO₃:H₂SO₄ = 1:3) at 0–10°C

-

Hydrolysis: 2M NaOH, 80°C, 2 hours

-

Reported Yield (Analogous): 89% for n-octyl 4-hydroxy-3-nitrobenzoate

Hydrolysis of Nitro-Substituted Benzoate Esters

Saponification of Methyl 2-Hydroxy-3-Nitrobenzoate

The hydrolysis of ester precursors is a reliable method to generate sodium salts. For instance, methyl 2-hydroxy-3-nitrobenzoate (synthesized via nitration of methyl salicylate) undergoes saponification with aqueous NaOH to yield the sodium salt. This approach mirrors the synthesis of n-octyl 4-hydroxy-3-nitrobenzoate, where ester hydrolysis in methanol/water at 64–66°C produced high-purity carboxylic acids.

Optimized Conditions

-

Ester: Methyl 2-hydroxy-3-nitrobenzoate

-

Base: 2M NaOH

-

Temperature: 80°C, 2 hours

Purification and Crystallization Techniques

Recrystallization from Alcohol-Water Mixtures

Crude sodium 2-hydroxy-3-nitrobenzoate is purified via recrystallization from methanol/water or isopropanol/water systems. As demonstrated in the purification of 3-nitro-2-methylbenzoic acid, cooling the hot saturated solution to 10–20°C induces crystallization, yielding >98% pure product.

Recrystallization Protocol

-

Dissolve crude product in 80% methanol at 65°C.

-

Filter hot to remove insoluble impurities.

-

Cool to 10°C and stir for 1 hour.

-

Filter and wash with cold methanol.

-

Dry under vacuum at 50°C.

Yield Improvement:

Environmental and Industrial Considerations

Waste Reduction Strategies

Modern syntheses prioritize solvent recycling and catalyst recovery. For example, the oxidation method in distills acetic acid from reaction mixtures for reuse, reducing waste by 40%. Similarly, using pyridine as a solvent in nitration allows for concentration and reuse, minimizing environmental impact.

Chemical Reactions Analysis

Decarboxylation Reactions

Sodium 2-hydroxy-3-nitrobenzoate undergoes decarboxylative halogenation under specific conditions. For example:

-

Bromination : Exposure to Br₂ in acetic acid with NaOAc yields halogenated products via ipso-substitution and CO₂ elimination .

-

Iodination : Similar reactions with I₂ produce triiodophenol derivatives .

Table 1: Key Decarboxylation Conditions and Products

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | AcOH, NaOAc, 25°C | 2,4,6-Tribromophenol | 81% |

| I₂ | Aqueous H₂O₂, 60°C | 2,4,6-Triiodophenol | 86% |

Electrophilic Aromatic Substitution

The hydroxyl (-OH) and nitro (-NO₂) groups direct further substitution:

-

Bromination : Occurs preferentially at the para position to -OH due to its strong activating nature, despite the deactivating -NO₂ group .

-

Nitration : Limited by the existing nitro group’s deactivating effect, but possible under vigorous conditions.

Table 2: Substituent Directing Effects

| Group | Position | Directing Effect |

|---|---|---|

| -OH | 2 | Ortho/Para |

| -NO₂ | 3 | Meta |

Redox Reactions

Nitro Group Reduction :

The -NO₂ group can be reduced to -NH₂ under catalytic hydrogenation (H₂/Pd), though specific studies on this compound are sparse. Enzymatic reduction by microbial NADPH-dependent reductases has been documented for related nitrobenzoates .

Oxidation :

Oxidative cleavage of the aromatic ring by bacterial dioxygenases converts the compound to protocatechuate (3,4-dihydroxybenzoate), a key intermediate in microbial degradation pathways .

Coordination Chemistry

The carboxylate and hydroxyl groups enable metal coordination. For example:

-

Copper(II) Complexes : Form stable complexes in aqueous solutions, as evidenced by UV-Vis spectroscopy .

-

Catalytic Applications : Metal salts (e.g., Cu²⁺, Ni²⁺) facilitate oxidation reactions in green synthesis protocols .

Surface Activity and Self-Assembly

As a switchable surfactant, sodium 2-hydroxy-3-nitrobenzoate exhibits pH-dependent aggregation:

-

Alkaline Conditions : Anionic form stabilizes micelles (CMC = 9.7 mM) .

-

Acidic Conditions : Protonation disrupts micelles, forming insoluble aggregates.

Table 3: Surface Tension Data

| pH | Surface Tension (mN/m) | Aggregation State |

|---|---|---|

| 10 | 38.2 | Micellar |

| 3 | 72.5 | Precipitate |

Biochemical Degradation

Microbial pathways involve:

-

Dioxygenase-Catalyzed Hydroxylation : Converts the compound to 3-hydroxybenzoate .

-

Ring Cleavage : Protocatechuate undergoes 4,5-dioxygenase-mediated cleavage to 2-hydroxy-4-carboxymuconic semialdehyde .

Spectroscopic Characterization

Key spectral data confirms the structure:

Scientific Research Applications

Agrochemical Applications

Sodium 2-hydroxy-3-nitrobenzoate is utilized as an intermediate in the synthesis of herbicides and pesticides. Its role as a precursor allows for the development of compounds that can effectively manage agricultural pests while minimizing environmental impact.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug formulations due to its properties as a bioactive agent. It has been noted for its antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biochemical Research

Sodium 2-hydroxy-3-nitrobenzoate serves as a substrate in enzymatic studies, particularly in the investigation of biodegradation pathways. For instance, studies have shown that certain bacterial strains can utilize nitrobenzoates as carbon sources, leading to insights into microbial metabolism and environmental bioremediation strategies .

Case Study 1: Biodegradation Pathways

A study published in FEMS Microbiology Letters explored the degradation of 2-nitrobenzoate by specific bacterial strains. The research demonstrated that sodium 2-hydroxy-3-nitrobenzoate could be metabolized through a series of enzymatic reactions, resulting in the formation of less harmful byproducts. The study highlighted the potential for using this compound in bioremediation efforts to clean up contaminated environments .

Case Study 2: Antimicrobial Activity

Research conducted on sodium 2-hydroxy-3-nitrobenzoate revealed its effectiveness against various pathogens. In vitro tests indicated significant inhibition of bacterial growth, suggesting that this compound could be further developed into an antimicrobial treatment option .

Mechanism of Action

The mechanism of action of the compound with the identifier “sodium;2-hydroxy-3-nitrobenzoate” involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 2-hydroxy-3-nitrobenzoate

- Synonyms: Sodium 3-nitrosalicylate, 3-Nitrosalicylic acid sodium salt

- CAS No.: 164915-53-1

- Molecular Formula : C₇H₄NNaO₅

- Molecular Weight : 205.10 g/mol .

Properties and Applications: This sodium salt derivative of 3-nitrosalicylic acid is a key intermediate in pharmaceutical synthesis, notably for fingolimod, an immunosuppressant . Its carboxylate group enhances water solubility, making it suitable for aqueous reaction systems. The compound is classified as a skin and eye irritant (GHS Category 2A) .

Comparison with Structurally Similar Compounds

Methyl 2-Hydroxy-3-Nitrobenzoate

- CAS No.: 22621-41-6

- Molecular Formula: C₈H₇NO₅

- Molecular Weight : 197.14 g/mol

- Key Differences :

- Functional Groups : Ester (-COOCH₃) instead of carboxylate (-COONa).

- Solubility : Lipophilic due to the methyl ester group, reducing water solubility compared to the sodium salt.

- Applications : Used as a synthetic intermediate in organic chemistry; priced at €28.00/5g .

- Hazards : Causes skin irritation (H315) and serious eye damage (H319) .

Sodium 2-Chloro-5-Nitrobenzoate

- CAS No.: 14667-59-5

- Molecular Formula : C₇H₃ClNNaO₄

- Molecular Weight : 223.55 g/mol

- Key Differences :

- Substituents : Chloro (-Cl) at position 2 vs. hydroxyl (-OH) at position 2 in sodium 3-nitrosalicylate.

- Reactivity : Chloro group enhances electrophilicity, enabling nucleophilic aromatic substitution reactions.

- Applications : Likely used in agrochemicals or dyes due to halogenated aromatic structure .

Ethyl 2-Bromo-3-Nitrobenzoate

- CAS No.: 31706-23-7

- Molecular Formula: C₉H₈BrNO₄

- Molecular Weight : 274.07 g/mol

- Key Differences: Substituents: Bromo (-Br) at position 2 and ethyl ester (-COOCH₂CH₃). Reactivity: Bromine offers versatility in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Intermediate in organometallic synthesis .

Methyl 3-Hydroxy-4-Nitrobenzoate

- CAS No.: Not explicitly provided (synthesized in ).

- Molecular Formula: C₈H₇NO₅

- Key Differences: Positional Isomerism: Nitro (-NO₂) at position 4 and hydroxyl (-OH) at position 3 vs. nitro at position 3 and hydroxyl at position 2 in sodium 3-nitrosalicylate. Synthesis: Prepared via nitration and esterification with 96% yield, highlighting efficient synthetic routes for isomers .

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium 2-hydroxy-3-nitrobenzoate, and how can purity be validated?

- Methodology : Synthesis typically involves nitration of 2-hydroxybenzoic acid followed by neutralization with sodium hydroxide. Key steps include:

- Nitration : Controlled nitration at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) to minimize byproducts like the 5-nitro isomer .

- Neutralization : Reaction with NaOH in ethanol to precipitate the sodium salt.

- Purity Validation :

- UV-Vis Spectroscopy : Confirm λmax shifts due to nitro and hydroxyl groups.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .

- Elemental Analysis : Verify Na⁺ content via flame photometry .

Q. How can the molecular structure of sodium 2-hydroxy-3-nitrobenzoate be characterized experimentally?

- Methodology :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of an aqueous ethanol solution. Refinement using SHELXL (SHELX-2018) provides bond lengths, angles, and hydrogen-bonding patterns. Example parameters:

- R factor : <0.06 (high-quality data)

- Data-to-Parameter Ratio : >12.0 (reduces overfitting) .

- FT-IR Spectroscopy : Identify key functional groups (e.g., ν(O–H) at ~3200 cm⁻¹, ν(NO₂) at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of sodium 2-hydroxy-3-nitrobenzoate?

- Methodology :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example:

- Chain Motifs (C(6)) : O–H⋯O bonds between hydroxyl and nitro groups.

- Ring Motifs (R₂²(8)) : Interactions involving Na⁺ ions and carboxylate oxygens .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength. Decomposition above 250°C suggests robust intermolecular interactions .

Q. How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved during refinement?

- Methodology :

- Disorder Modeling : Split nitro group positions using PART instructions in SHELXL. Apply isotropic displacement parameters (Uiso) to minor components.

- Restraints : Use DFIX (distance) and FLAT (planarity) commands to maintain geometry without over-parameterization .

- Validation Tools : Check residual electron density maps (<±0.3 eÅ⁻³) and Rint values (<5%) .

Q. What experimental design considerations are critical for studying the compound’s reactivity under aqueous conditions?

- Methodology :

- Hydrolysis Studies : Use pH-stat titration to monitor ester hydrolysis rates. Maintain ionic strength (0.1 M NaCl) to mimic physiological conditions.

- Kinetic Analysis : Apply pseudo-first-order kinetics (excess NaOH) and validate via LC-MS to detect intermediates .

- Control Experiments : Test photostability under UV light (λ = 254 nm) to rule out nitro group reduction artifacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodology :

- Meta-Analysis : Compare datasets from peer-reviewed sources (e.g., Acta Cryst. E vs. industrial SDS sheets). Exclude non-peer-reviewed data (e.g., ) .

- Reproducibility Tests : Replicate synthesis under controlled humidity (≤40% RH) to prevent hydrate formation, which alters solubility .

- Statistical Validation : Use ANOVA to assess batch-to-batch variability (p <0.05 indicates significant differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.